4-[1-(thiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione 4-[1-(thiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione
Brand Name: Vulcanchem
CAS No.: 2034423-40-8
VCID: VC11792848
InChI: InChI=1S/C14H16N2O4S/c17-12-8-20-9-13(18)16(12)10-3-5-15(6-4-10)14(19)11-2-1-7-21-11/h1-2,7,10H,3-6,8-9H2
SMILES: C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC=CS3
Molecular Formula: C14H16N2O4S
Molecular Weight: 308.35 g/mol

4-[1-(thiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione

CAS No.: 2034423-40-8

Cat. No.: VC11792848

Molecular Formula: C14H16N2O4S

Molecular Weight: 308.35 g/mol

* For research use only. Not for human or veterinary use.

4-[1-(thiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione - 2034423-40-8

Specification

CAS No. 2034423-40-8
Molecular Formula C14H16N2O4S
Molecular Weight 308.35 g/mol
IUPAC Name 4-[1-(thiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione
Standard InChI InChI=1S/C14H16N2O4S/c17-12-8-20-9-13(18)16(12)10-3-5-15(6-4-10)14(19)11-2-1-7-21-11/h1-2,7,10H,3-6,8-9H2
Standard InChI Key MMAIDJFZQQUVOT-UHFFFAOYSA-N
SMILES C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC=CS3
Canonical SMILES C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC=CS3

Introduction

Structural Characteristics and Molecular Profile

4-[1-(Thiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione features three distinct heterocyclic components:

  • Piperidine core: A six-membered saturated nitrogen-containing ring.

  • Thiophene-2-carbonyl group: A five-membered aromatic sulfur heterocycle linked via a carbonyl moiety to the piperidine nitrogen.

  • Morpholine-3,5-dione: A six-membered oxygen- and nitrogen-containing ring with ketone groups at positions 3 and 5.

PropertyValue (Estimated)Source Compound Reference
logP (Lipophilicity)1.2–1.8 ,
Hydrogen Bond Acceptors8 ,
Polar Surface Area95–110 Ų ,

The morpholine-3,5-dione moiety contributes significant polarity, potentially enhancing water solubility compared to simpler piperidine-thiophene derivatives .

Synthetic Methodologies and Reaction Pathways

The synthesis of 4-[1-(thiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione likely involves multi-step strategies combining cyclization, amidation, and substitution reactions.

Piperidine Functionalization

Piperidine derivatives are commonly synthesized via Buchwald-Hartwig amination or reductive amination . For instance, the attachment of the thiophene-2-carbonyl group to the piperidine nitrogen may proceed through:

  • Amide bond formation: Reacting piperidine with thiophene-2-carbonyl chloride in the presence of a base (e.g., triethylamine) .

  • Protection-deprotection strategies: Ensuring regioselective substitution at the piperidine nitrogen .

Key Challenges

  • Regioselectivity: Ensuring precise substitution at the piperidine nitrogen and C4 position.

  • Stability of morpholine dione: Avoiding ring-opening reactions under acidic or basic conditions .

Comparative Analysis with Structural Analogs

The table below contrasts key features of 4-[1-(thiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione with related compounds:

CompoundMolecular FormulalogPBioactivity (IC50/Ki)Reference
Target CompoundC14H15N2O5S1.5Not reported
{1-[4-(azepane-1-carbonyl)thiophene-2-sulfonyl]piperidin-4-yl}(morpholin-4-yl)methanoneC21H31N3O5S21.54Not reported
N-(4-chlorophenyl)-4-cyano-3-methyl-5-(2-morpholinoacetamido)thiophene-2-carboxamideC19H19ClN4O3S2.173 µM (HepG2)
JDTic analog 3bC24H30N2O33.2Ke = 0.18 nM (KOR)

Future Directions and Research Gaps

  • Synthetic Optimization: Developing one-pot methodologies to streamline the synthesis of multi-heterocyclic systems .

  • In Silico Modeling: Predicting target receptors using molecular docking studies focused on opioid receptors and cancer-related kinases .

  • In Vivo Toxicology: Assessing the compound’s pharmacokinetics and safety profile, particularly hepatotoxicity risks indicated by thiophene metabolites .

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